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molecular formula C5H5NO4S B2880778 Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate CAS No. 61689-40-5

Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate

Cat. No. B2880778
M. Wt: 175.16
InChI Key: DALSSTCLLLLFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04115095

Procedure details

A mixture of 99.7 g (0.85 mol) of ethyl oxamate and 552 g (4.23 mol) of chlorocarbonylsulfenyl chloride, prepared in accordance with British Pat. No. 1,079,348, in toluene was held at reflux for 5.25 hours and then was concentrated under vacuum. Benzene was added to the residue, and the solution was extracted twice with water, twice with 5% NaHCO3, again with water, and was dried (CaSO4) and concentrated under vacuum. The residual oil was filtered to remove sulfur and was crystallized twice from methylcyclohexane to give 95.61 g (64%) of white solid, mp 49°-50.5 C.
Quantity
99.7 g
Type
reactant
Reaction Step One
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([NH2:4])=[O:3].Cl[C:10]([S:12]Cl)=[O:11]>C1(C)C=CC=CC=1>[O:11]=[C:10]1[S:12][N:4]=[C:2]([C:1]([O:6][CH2:7][CH3:8])=[O:5])[O:3]1

Inputs

Step One
Name
Quantity
99.7 g
Type
reactant
Smiles
C(C(=O)N)(=O)OCC
Name
Quantity
552 g
Type
reactant
Smiles
ClC(=O)SCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in accordance with British Pat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.25 hours
Duration
5.25 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
ADDITION
Type
ADDITION
Details
Benzene was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted twice with water, twice with 5% NaHCO3, again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (CaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The residual oil was filtered
CUSTOM
Type
CUSTOM
Details
to remove sulfur
CUSTOM
Type
CUSTOM
Details
was crystallized twice from methylcyclohexane

Outcomes

Product
Name
Type
product
Smiles
O=C1OC(=NS1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 95.61 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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